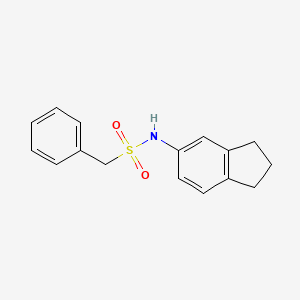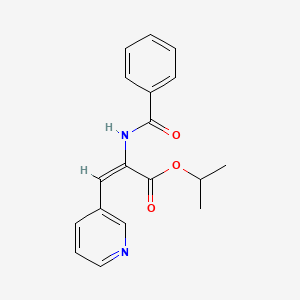
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide, commonly known as L-703,606, is a selective antagonist of the neurokinin-1 (NK-1) receptor. The NK-1 receptor is a G protein-coupled receptor that is involved in the regulation of pain, inflammation, and stress response. L-703,606 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse.
Wirkmechanismus
L-703,606 acts as a selective antagonist of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor. The N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor is widely distributed in the central nervous system and is involved in the regulation of pain, inflammation, and stress response. By blocking the activation of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor, L-703,606 can modulate the release of neurotransmitters, such as substance P, that are involved in these processes.
Biochemical and Physiological Effects:
L-703,606 has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol. In addition, L-703,606 has been shown to reduce pain and inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
L-703,606 is a well-characterized compound that has been extensively studied for its pharmacological properties. It is a highly selective antagonist of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor and has been shown to have a good safety profile in preclinical studies. However, its use in clinical trials may be limited by its poor solubility and bioavailability.
Zukünftige Richtungen
1. Development of more potent and selective N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists.
2. Investigation of the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists in other diseases, such as cancer and autoimmune disorders.
3. Development of novel drug delivery systems to improve the solubility and bioavailability of L-703,606.
4. Investigation of the role of the N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor in the regulation of immune function and inflammation.
5. Examination of the potential interactions between N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide receptor antagonists and other drugs used in the treatment of depression, anxiety, and substance abuse disorders.
Synthesemethoden
The synthesis of L-703,606 involves the reaction of 2,3-dihydroindene-5-carboxylic acid with phenylmethanesulfonyl chloride in the presence of a base, followed by reduction with lithium aluminum hydride. The resulting product is then purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
L-703,606 has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and substance abuse. It has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. In addition, L-703,606 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and alcohol, indicating its potential as a treatment for substance abuse disorders.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,12-13-5-2-1-3-6-13)17-16-10-9-14-7-4-8-15(14)11-16/h1-3,5-6,9-11,17H,4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPOOGORTFXXIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[3-(1-adamantyl)-3-oxo-1-(trifluoromethyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B5291634.png)
![2-(benzyloxy)-5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]benzoic acid](/img/structure/B5291640.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5291644.png)
![6-{[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5291654.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B5291667.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5291671.png)
![2-(3-chloro-4-hydroxyphenyl)-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]acetamide](/img/structure/B5291675.png)


![4-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-methyl-5(4H)-isoxazolone](/img/structure/B5291701.png)
![9-(3-fluoroisonicotinoyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291705.png)
![2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-fluorophenyl)vinyl 2-fluorobenzoate](/img/structure/B5291711.png)
![2-(2-methylphenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5291712.png)
![3-[4-(diethylamino)-2-methoxyphenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5291722.png)